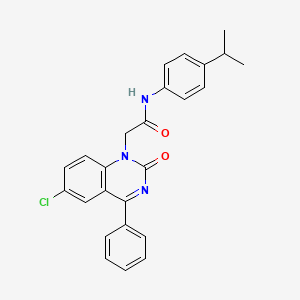

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Description

2-(6-Chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a quinazolinone derivative with a molecular formula of C₁₉H₁₈ClN₃O₂ and a molecular weight of 355.8 g/mol . The compound features a quinazolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a 4-isopropylphenyl group. Its IUPAC name is 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide, and it is registered under CAS number 618443-37-1 .

Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects. The structural uniqueness of this compound lies in its substitution pattern: the 6-chloro group enhances electrophilicity, the 4-phenyl moiety contributes to hydrophobic interactions, and the 4-isopropylphenyl acetamide side chain may influence solubility and target binding .

Propriétés

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2/c1-16(2)17-8-11-20(12-9-17)27-23(30)15-29-22-13-10-19(26)14-21(22)24(28-25(29)31)18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAMFDPHJVTWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.

Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Substitution: The phenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the acetamide group.

Reduction: Reduction reactions could target the quinazolinone core or the chlorinated position.

Substitution: Various substitution reactions can occur, especially at the phenyl rings or the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For example, if the compound has anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets could include kinases, receptors, or DNA.

Comparaison Avec Des Composés Similaires

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure: Contains a triazole ring and naphthalenyloxy group instead of a quinazolinone core.

- Molecular Weight : 393.1118 g/mol (vs. 355.8 for the target) .

- Key Features :

- IR peaks at 1678 cm⁻¹ (C=O) and 3291 cm⁻¹ (–NH) , similar to the target’s carbonyl and amide stretches.

- Higher molecular weight due to the naphthalene substituent, which may reduce solubility compared to the target’s simpler phenyl group.

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

OLC-12 (2-(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide)

- Structure : Shares the N-(4-isopropylphenyl)acetamide moiety but includes a triazolylsulfanyl and pyridinyl group.

- Application : Acts as an Orco agonist (olfactory receptor co-receptor) in insect studies .

Functional Analogues

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)

- Structure: Contains a dichlorophenylmethyl group and a dioxoquinazolinone core.

- Synthesis : Produced via hydrogen peroxide oxidation and coupling with imidazole intermediates .

- Key Features: The additional chlorine substituent increases lipophilicity (ClogP ~3.5) compared to the target’s single chlorine.

Patent Compounds (e.g., C₂₆H₂₉N₅O₄S; M+1 = 524)

- Structure: Complex derivatives with tetrahydofuran, piperidine, and cyano groups .

- Key Features: Higher molecular weights (524–602 g/mol) suggest reduced bioavailability compared to the target. Designed for kinase inhibition, highlighting the versatility of acetamide-quinazolinone hybrids in drug discovery.

Comparative Data Table

Research Findings and Implications

- Solubility and Lipophilicity : The target’s 4-isopropylphenyl group balances hydrophobicity, offering advantages over more polar (e.g., sulfamoyl in 13a) or bulkier (e.g., naphthalene in 6m) analogues .

Activité Biologique

The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic molecule that belongs to the quinazoline class, which is recognized for its extensive biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 438.3 g/mol. The structure features a quinazoline core with a chloro substituent and an isopropylphenyl group, which may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClN3O2 |

| Molecular Weight | 438.3 g/mol |

| IUPAC Name | 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide |

| InChI Key | BPAGTJSBYVQURR-UHFFFAOYSA-N |

The biological activity of 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various pathological processes. The quinazoline core is known to inhibit certain kinases and enzymes that play critical roles in cell signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases that are crucial in cancer progression.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological pathways.

- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases.

Biological Activity and Pharmacological Effects

Research has indicated that this compound possesses a range of biological activities:

Anticancer Activity

Studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance, compounds similar to 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide have demonstrated:

- Inhibition of Tumor Growth : In vitro assays have shown that this compound can reduce proliferation in various cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through the activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : Exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Demonstrated efficacy against certain fungi, suggesting potential as an antifungal agent.

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties. This compound may reduce inflammation by:

- Inhibiting pro-inflammatory cytokines.

- Modulating immune responses.

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological activity of related quinazoline compounds:

- Anticancer Studies :

- Antimicrobial Research :

- A comparative study found that quinazoline derivatives showed IC50 values ranging from 15 to 30 µg/mL against bacterial strains .

- Anti-inflammatory Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.